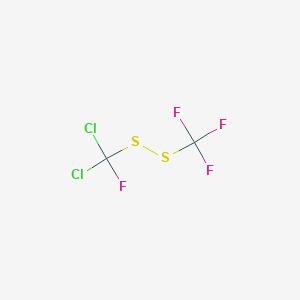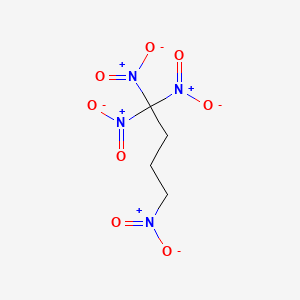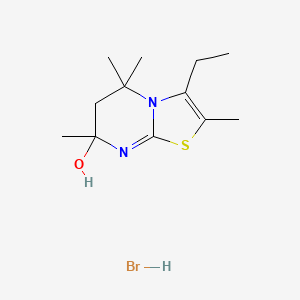
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide is a complex organic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various alkyl and hydroxyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring. Key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Pyrimidine Ring: The thiazole intermediate is then reacted with a pyrimidine derivative under controlled conditions to form the fused ring system.
Introduction of Substituents: Alkyl groups and hydroxyl groups are introduced through alkylation and hydroxylation reactions, respectively.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Known for their necroptosis inhibitory activity.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6,7-Dihydro-3-ethyl-2,5,5,7-tetramethyl-5H-thiazolo(3,2-a)pyrimidin-7-ol hydrobromide stands out due to its unique thiazolopyrimidine structure, which imparts distinct chemical and biological properties. Its specific substituents and hydrobromide form further differentiate it from other similar compounds.
属性
CAS 编号 |
21457-29-4 |
|---|---|
分子式 |
C12H21BrN2OS |
分子量 |
321.28 g/mol |
IUPAC 名称 |
3-ethyl-2,5,5,7-tetramethyl-6H-[1,3]thiazolo[3,2-a]pyrimidin-7-ol;hydrobromide |
InChI |
InChI=1S/C12H20N2OS.BrH/c1-6-9-8(2)16-10-13-12(5,15)7-11(3,4)14(9)10;/h15H,6-7H2,1-5H3;1H |
InChI 键 |
VAFPLEOTZGQIRF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(SC2=NC(CC(N12)(C)C)(C)O)C.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


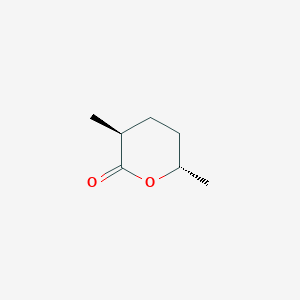
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
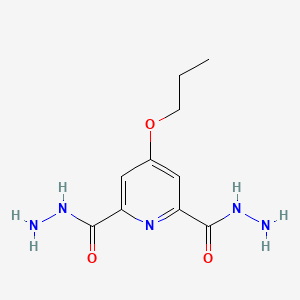
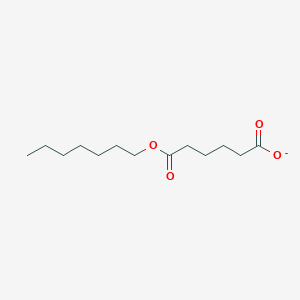
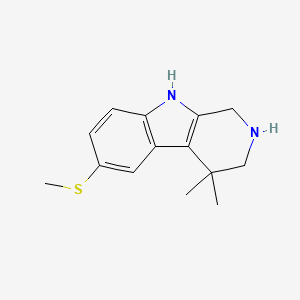
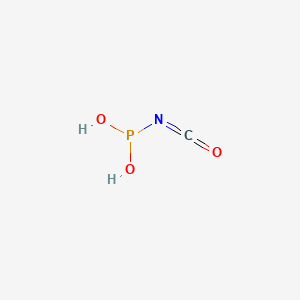
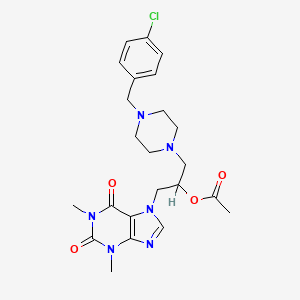
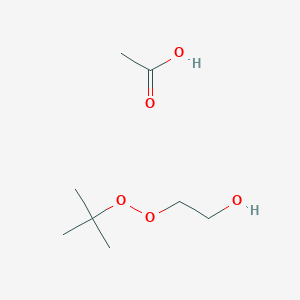
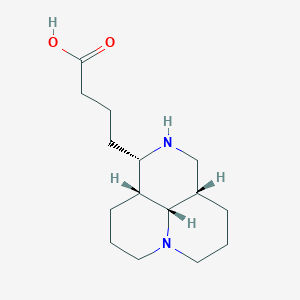

![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
